molecular formula C12H15Cl2NS B14627819 2,6-Bis(chloromethyl)-4-phenylthiomorpholine CAS No. 55342-23-9

2,6-Bis(chloromethyl)-4-phenylthiomorpholine

Katalognummer: B14627819
CAS-Nummer: 55342-23-9
Molekulargewicht: 276.2 g/mol
InChI-Schlüssel: IIOHLIPZUYYEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(chloromethyl)-4-phenylthiomorpholine is a chemical compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This compound is characterized by the presence of two chloromethyl groups at the 2 and 6 positions and a phenyl group at the 4 position of the thiomorpholine ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(chloromethyl)-4-phenylthiomorpholine typically involves the reaction of thiomorpholine with chloromethylating agents. One common method is the reaction of thiomorpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the 2 and 6 positions. The phenyl group can be introduced through a subsequent reaction with a phenylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(chloromethyl)-4-phenylthiomorpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are used. The reactions are conducted under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloromethyl groups are replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: Products include sulfoxides and sulfones, depending on the degree of oxidation.

    Reduction Reactions: Products include reduced derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(chloromethyl)-4-phenylthiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,6-Bis(chloromethyl)-4-phenylthiomorpholine involves its interaction with molecular targets and pathways in biological systems. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Bis(chloromethyl)pyridine: A heterocyclic compound with similar chloromethyl groups but a pyridine ring instead of a thiomorpholine ring.

    2,6-Bis(chloromethyl)-4-methylphenol: A compound with chloromethyl groups and a methylphenol ring, differing in the presence of a hydroxyl group.

Uniqueness

2,6-Bis(chloromethyl)-4-phenylthiomorpholine is unique due to the presence of both chloromethyl and phenyl groups in a thiomorpholine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

55342-23-9

Molekularformel

C12H15Cl2NS

Molekulargewicht

276.2 g/mol

IUPAC-Name

2,6-bis(chloromethyl)-4-phenylthiomorpholine

InChI

InChI=1S/C12H15Cl2NS/c13-6-11-8-15(9-12(7-14)16-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI-Schlüssel

IIOHLIPZUYYEAV-UHFFFAOYSA-N

Kanonische SMILES

C1C(SC(CN1C2=CC=CC=C2)CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.